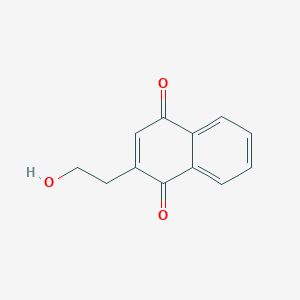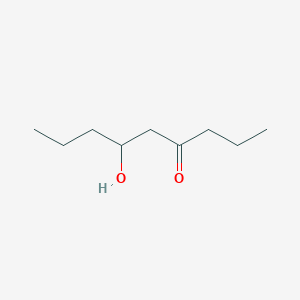
6-Hydroxy-4-nonanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-4-nonanone is an organic compound with the molecular formula C9H18O2 It is a hydroxy ketone, characterized by the presence of both a hydroxyl group (-OH) and a ketone group (C=O) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Hydroxy-4-nonanone can be synthesized through several methods. One common approach involves the oxidation of 4,6-nonanediol using secondary alcohol oxidase. This reaction typically occurs under mild conditions and results in the formation of this compound as an intermediate .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biocatalysts such as enzymes from Pseudomonas species. These enzymes facilitate the oxidation of poly(vinyl alcohol) derivatives to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 6-Hydroxy-4-nonanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include secondary alcohol oxidase and other enzymatic catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4,6-nonanedione.
Reduction: Formation of 6-hydroxy-4-nonanol.
Substitution: Formation of various ethers and esters depending on the substituent used.
Aplicaciones Científicas De Investigación
6-Hydroxy-4-nonanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-hydroxy-4-nonanone involves its interaction with specific enzymes and molecular targets. For example, secondary alcohol oxidase catalyzes the oxidation of the hydroxyl group, leading to the formation of a ketone. This reaction is crucial in the degradation of poly(vinyl alcohol) and other related compounds .
Comparación Con Compuestos Similares
- 4-Hydroxy-2-nonanone
- 5-Hydroxy-3-heptanone
- 3-Hydroxy-5-nonanone
- 7-Hydroxy-5-dodecanone
Comparison: 6-Hydroxy-4-nonanone is unique due to its specific position of the hydroxyl and ketone groups, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different enzymatic interactions and chemical properties .
Propiedades
Número CAS |
52762-53-5 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
6-hydroxynonan-4-one |
InChI |
InChI=1S/C9H18O2/c1-3-5-8(10)7-9(11)6-4-2/h8,10H,3-7H2,1-2H3 |
Clave InChI |
MRCPQWJUIUDGMZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CC(=O)CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


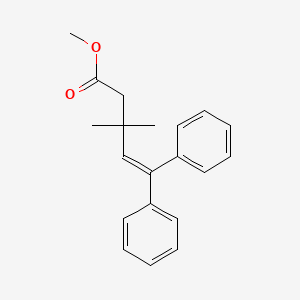
![Dimethyl [(2-aminophenyl)methyl]phosphonate](/img/structure/B14639664.png)
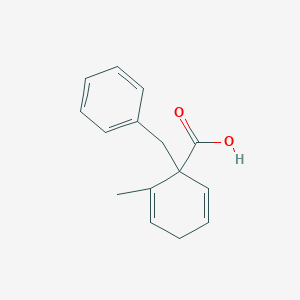
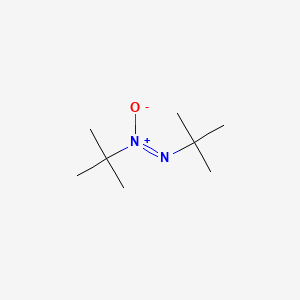
![4H-Pyran-4-one, tetrahydro-2,2-dimethyl-5-[(2-oxocyclohexyl)methyl]-](/img/structure/B14639692.png)

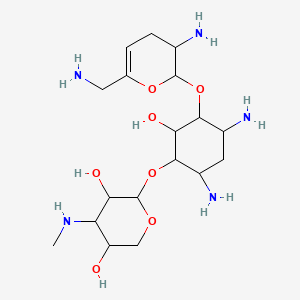
![1-[(But-2-enoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14639711.png)
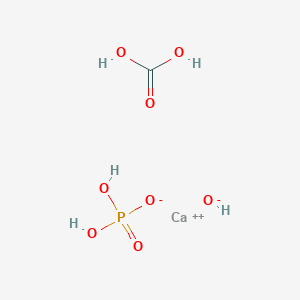

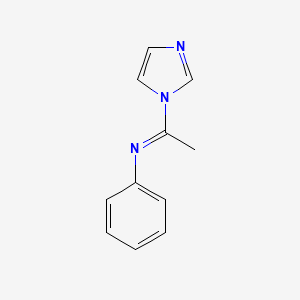
![Thiophene, 2,5-bis(4'-hexyl[1,1'-biphenyl]-4-yl)-](/img/structure/B14639729.png)
![3-[Bis(methylsulfanyl)methylidene]cholestane](/img/structure/B14639733.png)
